

GNF-2-acid: A Technical Overview of a Bcr-Abl Signaling Modulator

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Compound of Interest

Compound Name: *GNF-2-acid*

Cat. No.: *B8291080*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GNF-2-acid**, a derivative of the allosteric Bcr-Abl inhibitor GNF-2. This document details its chemical properties, its relationship to GNF-2, the relevant biological signaling pathways, and key experimental protocols for its study.

Core Compound Data

GNF-2-acid is the carboxylic acid analog of GNF-2. While GNF-2 features a benzamide group, **GNF-2-acid** possesses a corresponding benzoic acid moiety. This structural difference impacts the molecule's physicochemical properties, including its potential for further chemical modification, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

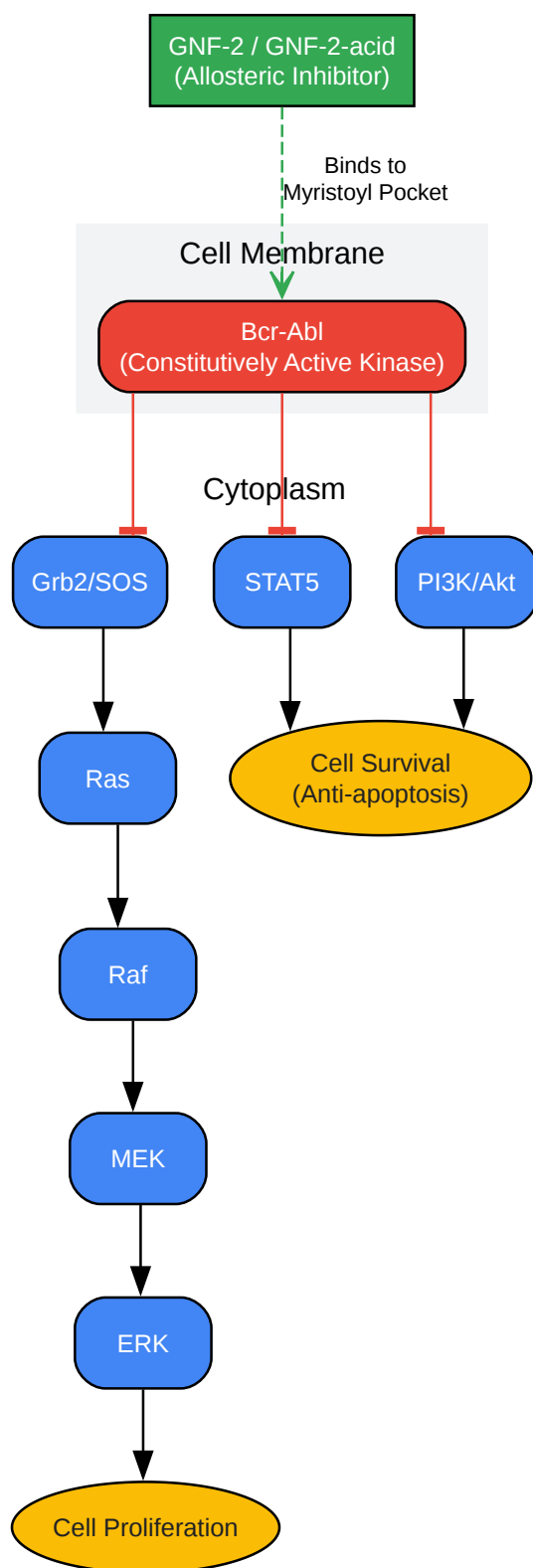
Property	GNF-2-acid	GNF-2
Chemical Name	3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzoic acid	3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide[1]
CAS Number	714962-05-7	778270-11-4[1][2]
Molecular Formula	C18H12F3N3O3	C18H13F3N4O2[1][2]
Molecular Weight	375.30 g/mol	374.32 g/mol [1]

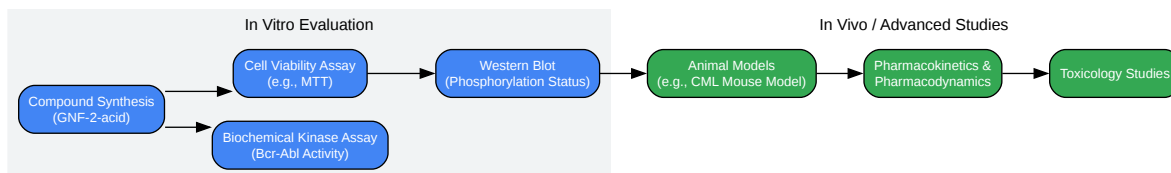
Mechanism of Action and Signaling Pathway

GNF-2, and by extension **GNF-2-acid**, targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 is an allosteric inhibitor.[2] It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This allosteric inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of CML cells.[4][5]

A key downstream effector of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). By inhibiting Bcr-Abl, GNF-2 leads to a reduction in STAT5 phosphorylation.[4][6] This, in turn, suppresses the expression of anti-apoptotic proteins and inhibits cell proliferation. [6]

The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of GNF-2.





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